3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
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Overview
Description
3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a complex heterocyclic compound featuring a spiro structure, which includes a pyrrolidine ring, an oxadiazaspiro ring, and a diazaspiro ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core, followed by the introduction of the pyrrolidine and oxadiazaspiro moieties. Key steps may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyrrolidine ring via nucleophilic substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one.
Spiro Compounds: Other spirocyclic compounds with similar structural features.
Oxadiazaspiro Compounds: Molecules containing the oxadiazaspiro ring system.
Uniqueness
3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[45]dec-2-ene is unique due to its combination of the pyrrolidine, oxadiazaspiro, and diazaspiro rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-8-14(7-1)10-9-11(15-13-10)3-5-12-6-4-11/h12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMHIVPERGPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NOC3(C2)CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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